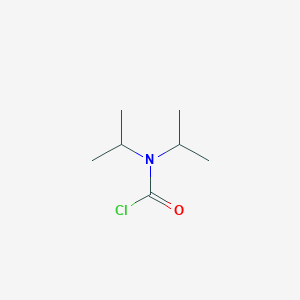
ジイソプロピルカルバモイルクロリド
概要
説明
Diisopropylcarbamoyl chloride is an organic compound with the chemical formula (C3H7)2NC(O)Cl. It is a colorless to light yellow liquid with a pungent odor. This compound is easily soluble in organic solvents such as ether and alcohol but has low solubility in water. It is widely used in organic synthesis reactions as an activator or chlorination reagent .
科学的研究の応用
Diisopropylcarbamoyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of pesticides, dyes, and other industrial chemicals.
作用機序
Target of Action
Diisopropylcarbamoyl chloride is primarily used as a chemical intermediate
Mode of Action
It is often used in the synthesis of other compounds .
Biochemical Pathways
As a chemical intermediate, Diisopropylcarbamoyl chloride is involved in various chemical reactions rather than specific biochemical pathways . It is used in the preparation of 1-aryl-1-alkenyl N,N-diisopropylcarbamates .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
The result of Diisopropylcarbamoyl chloride’s action is largely dependent on the context of its use. As a chemical intermediate, its primary function is to participate in chemical reactions to produce other compounds .
Action Environment
The action of Diisopropylcarbamoyl chloride can be influenced by various environmental factors. For instance, the temperature of the reaction environment can affect the rate and outcome of the chemical reactions it participates in .
生化学分析
Biochemical Properties
It is known to be used in the preparation of various carbamates .
Molecular Mechanism
It is known to be reactive and can participate in various chemical reactions, potentially interacting with biomolecules and influencing gene expression .
Temporal Effects in Laboratory Settings
Diisopropylcarbamoyl chloride is a stable compound under normal conditions . The long-term effects of this compound on cellular function have not been extensively studied.
準備方法
Synthetic Routes and Reaction Conditions: Diisopropylcarbamoyl chloride is typically synthesized by reacting formyl chloride with diisopropylamine. The reaction is generally carried out at room temperature, and the product is obtained through distillation and extraction .
Industrial Production Methods: In industrial settings, the preparation of diisopropylcarbamoyl chloride involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation and extraction techniques helps in achieving the desired quality .
化学反応の分析
Types of Reactions: Diisopropylcarbamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form carbamate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form diisopropylamine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically carried out in aqueous solutions at room temperature.
Major Products Formed:
Carbamate Derivatives: Formed through substitution reactions.
Diisopropylamine and Carbon Dioxide: Formed through hydrolysis.
類似化合物との比較
Dimethylcarbamoyl Chloride: Similar in structure but with methyl groups instead of isopropyl groups.
Diethylcarbamoyl Chloride: Similar but with ethyl groups.
Dipropylcarbamoyl Chloride: Similar but with propyl groups.
Uniqueness: Diisopropylcarbamoyl chloride is unique due to its specific reactivity and solubility properties, making it particularly useful in certain organic synthesis reactions where other carbamoyl chlorides might not be as effective .
特性
IUPAC Name |
N,N-di(propan-2-yl)carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-5(2)9(6(3)4)7(8)10/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAFAYLZKCYUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172474 | |
| Record name | Diisopropylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19009-39-3 | |
| Record name | N,N-Bis(1-methylethyl)carbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19009-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropylcarbamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019009393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYLCARBAMOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XK9CS659M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can Diisopropylcarbamoyl chloride be used to control the stereochemistry of reactions?
A2: Yes, research indicates that Diisopropylcarbamoyl chloride plays a crucial role in controlling stereochemistry during certain reactions. For instance, when 1-aryl-1-alkenyl N,N-diisopropylcarbamates (synthesized from alkyl aryl ketones and DIPC) [] undergo carbolithiation with alkyllithium in the presence of chiral diamines like (-)-sparteine, moderate enantiofacial differentiation is observed. [] This means that the chiral diamine, in conjunction with the DIPC derivative, influences the approach of the alkyllithium reagent, favoring the formation of one enantiomer over the other. This control over stereochemistry is highly valuable in synthesizing enantiomerically pure compounds, which are particularly important in the pharmaceutical industry.
Q2: What makes lithiated benzyl carbamates, derived from reactions with Diisopropylcarbamoyl chloride, useful synthetic intermediates?
A3: 1-Aryl-1-alkenyl N,N-diisopropylcarbamates, easily obtained from DIPC, readily undergo a syn-carbolithiation reaction with alkyllithium/diamine complexes. [] This reaction forms configurationally stable lithiated benzyl carbamates. [] These lithiated species are valuable because they can be subsequently reacted with a variety of electrophiles, leading to the formation of new carbon-carbon bonds and expanding the molecular complexity of the compound. This versatility makes them powerful tools in organic synthesis for creating a diverse range of complex molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4R,4aS,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B95872.png)
![1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one](/img/structure/B95876.png)








